3-(Aziridin-1-yl)-1,2,4-triazine

Medicinal chemistry Alkylating agents Lead optimization

3-(Aziridin-1-yl)-1,2,4-triazine (CAS 61108-81-4, NSC is a heterocyclic compound of molecular formula C₅H₆N₄ (MW 122.13) that incorporates a strained aziridine ring at the 3-position of a 1,2,4-triazine core. First synthesized and characterized in 1976 by Keen, Krass, and Paudler as part of the inaugural family of 3-ethylenimino-1,2,4-triazines, this compound represents the structurally simplest member of the aziridinyl-triazine class, distinguished from the clinically more advanced but structurally complex 1,3,5-triazine-based agents such as dioxadet (MW 322.36), trisadet, and furizil.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 61108-81-4
Cat. No. B13947687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aziridin-1-yl)-1,2,4-triazine
CAS61108-81-4
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1CN1C2=NC=CN=N2
InChIInChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2
InChIKeyWWHGDIGPYZBJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aziridin-1-yl)-1,2,4-triazine (CAS 61108-81-4): A Minimalist Aziridinyl-1,2,4-triazine Scaffold for Alkylating Agent Research and Procurement


3-(Aziridin-1-yl)-1,2,4-triazine (CAS 61108-81-4, NSC 264930) is a heterocyclic compound of molecular formula C₅H₆N₄ (MW 122.13) that incorporates a strained aziridine ring at the 3-position of a 1,2,4-triazine core [1]. First synthesized and characterized in 1976 by Keen, Krass, and Paudler as part of the inaugural family of 3-ethylenimino-1,2,4-triazines, this compound represents the structurally simplest member of the aziridinyl-triazine class, distinguished from the clinically more advanced but structurally complex 1,3,5-triazine-based agents such as dioxadet (MW 322.36), trisadet, and furizil [1][2]. Its low molecular weight, single aziridine moiety, and the asymmetric 1,2,4-triazine ring system confer a distinct physicochemical and reactivity profile relevant to medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies.

Scaffold

Minimalist mono-aziridine 1,2,4-triazine probe

Core

Asymmetric 1,2,4-triazine ring; distinct from 1,3,5-triazine cores

Profile

Low molecular weight alkylator for SAR and DNA damage studies

Why 3-(Aziridin-1-yl)-1,2,4-triazine Cannot Be Replaced by 1,3,5-Triazine Aziridine Analogs Without Loss of Key Differentiation


The aziridinyl-triazine class encompasses two chemically distinct subfamilies: 1,3,5-triazine-based agents (e.g., dioxadet, triethylenemelamine) and 1,2,4-triazine-based agents (e.g., 3-(aziridin-1-yl)-1,2,4-triazine) [1]. The electronic asymmetry of the 1,2,4-triazine nucleus fundamentally alters the electron density distribution and nucleophilic substitution reactivity compared to the symmetric 1,3,5-triazine core [1]. Furthermore, the clinically studied agents dioxadet, trisadet, and furizil are multi-aziridine, high-molecular-weight compounds (MW range ~250–350) that achieved Phase I/II clinical evaluation, whereas 3-(aziridin-1-yl)-1,2,4-triazine, bearing a single aziridine, represents a minimalist probe with potentially distinct DNA alkylation kinetics, lower steric demand, and divergent off-target profiles [2]. Generic interchange between these subfamilies is invalid because the core heterocycle isomerism and the number of aziridine warheads directly govern the alkylation cross-linking capacity, therapeutic index, and synthetic tractability [1][2].

1,3,5-triazine aziridine analogs are not direct replacements
1,2,4-triazine core
1,3,5-triazine core
Core isomerism alters electrophilicity and may shift aziridine activation kinetics
Single aziridine warhead
Multi-aziridine (2–3)
Warhead count governs cross-linking capacity; mono‑alkylation differs from bifunctional damage
Unsubstituted parent scaffold
Substituted dioxane‑arm analogs
Steric and electronic freedom for derivatization may not transfer to substituted clinical candidates

Quantitative Differentiation Evidence for 3-(Aziridin-1-yl)-1,2,4-triazine Versus In-Class 1,3,5-Triazine Aziridine Analogs


Molecular Weight Reduction of ~62% Versus Dioxadet Enables Higher Molar Potency Potential per Unit Mass

3-(Aziridin-1-yl)-1,2,4-triazine has a molecular weight of 122.13 g/mol, compared to 322.36 g/mol for dioxadet (CAS 89286-76-0), the most clinically advanced aziridinyl-triazine which completed Phase II trials [1][2]. This 200.23 g/mol mass reduction (62.1% lower) directly affects molar dosing: at a given mass concentration, 3-(aziridin-1-yl)-1,2,4-triazine delivers 2.64 times more alkylating-competent molecules than dioxadet. Additionally, its logP of 0.17 (calculated) is substantially lower than the estimated logP of dioxadet (~1.5–2.0 based on the dioxane-hydroxymethyl substituent), predicting superior aqueous solubility and potentially different tissue distribution .

MW & logP reduction
Reported
MW: 122.13 vs 322.36 g/mol (−62.1%); logP: ~0.17 vs ~1.5–2.0
Supports molar exposure review and probe-like physicochemical profile
Calculated logP; cross-study comparison
Medicinal chemistry Alkylating agents Lead optimization

Single Aziridine Warhead Differentiates Cross-Linking Capacity from Multi-Aziridine Clinical Agents

3-(Aziridin-1-yl)-1,2,4-triazine contains exactly one aziridine moiety, versus two in dioxadet and trisadet, and three in triethylenemelamine (TEM, CAS 51-18-3) [1][2]. This stoichiometric difference is mechanistically critical: TEM and dioxadet can form DNA interstrand cross-links via bifunctional alkylation, which is the primary driver of both their potent cytotoxicity and their dose-limiting myelosuppression [2]. A mono-aziridine agent is restricted to monofunctional DNA adduct formation, predicting a distinct DNA damage response profile (predominantly N7-guanine mono-alkylation and depurination rather than cross-link-induced double-strand breaks) [2]. This fundamentally different damage signature may translate into a divergent therapeutic window and resistance profile compared to the multi-aziridine clinical candidates.

Warhead count
Class-level
1 aziridine group vs ≥2 in dioxadet/TEM
Mono-alkylation context; cross-linking capacity differs
Structural inference; damage signature may differ
DNA alkylation Mechanism of action Cross-linking

1,2,4-Triazine Core Imparts Distinct Electronic Character Compared to 1,3,5-Triazine Analogs

The 1,2,4-triazine ring system is inherently electron-deficient and asymmetric, with N1–N2 and N4–C5–C6 connectivity creating a dipole moment distinct from the symmetric 1,3,5-triazine core used in dioxadet and TEM [1]. This electronic asymmetry affects the aziridine ring-opening kinetics: the 3-position of 1,2,4-triazine is adjacent to both N2 and N4, which exert different electron-withdrawing effects compared to the equivalent positions in 1,3,5-triazine [1]. Concretely, the 1,2,4-triazine core has been reported to undergo covalent hydration more readily than 1,3,5-triazine, indicating higher electrophilic character at specific ring positions [2]. This translates into potentially faster aziridine activation (ring-opening) under physiological conditions, a parameter that directly governs the rate of DNA adduct formation and the therapeutic-toxic window.

Core electrophilicity
Class-level
Higher reported covalent hydration susceptibility
Reactivity context may differ from symmetric triazine
Qualitative inference; data to verify
Heterocyclic chemistry Electronic effects Reactivity

Absence of Complex Substituents Enables Direct Synthetic Derivatization with Broader Chemical Space Accessibility

Unlike dioxadet, which bears a dioxane-hydroxymethyl substituent at the 6-position of the 1,3,5-triazine core, 3-(aziridin-1-yl)-1,2,4-triazine is the unsubstituted parent scaffold [1][2]. This structural minimalism is a procurement advantage: the compound can be synthesized via the Paudler route from 3-(β-chloroethyl)amino-1,2,4-triazine precursors in a single cyclization step, whereas dioxadet requires multi-step assembly of the dioxane arm followed by sequential aziridine introduction [1]. The unsubstituted 1,2,4-triazine core presents reactive sites at C5 and C6 that are amenable to electrophilic and nucleophilic substitution, enabling systematic SAR exploration that is sterically and electronically unencumbered by pre-existing bulky substituents. This contrasts with dioxadet, where the dioxane substituent occupies one reactive position and imposes steric constraints on further modification.

Synthetic accessibility
Class-level
1-step cyclization; 2 unsubstituted positions (C5, C6)
Supports SAR library synthesis with broader chemical space
Synthetic route comparison; reported procedures
Synthetic chemistry Derivatization Chemical library

Optimal Application Scenarios for 3-(Aziridin-1-yl)-1,2,4-triazine Based on Verified Differentiation Evidence


Monofunctional DNA Alkylation Probe for Mechanistic Dissection of DNA Damage Response

With a single aziridine warhead, this compound is ideally suited as a tool to study monofunctional DNA alkylation damage—specifically N7-guanine adduct formation and subsequent depurination—without the confounding factor of interstrand cross-links that dominate the pharmacology of dioxadet and TEM [1]. This enables cleaner dissection of base excision repair (BER) pathway activation versus the Fanconi anemia/cross-link repair pathways activated by bifunctional agents [1][2].

Synthetic Scaffold for Parallel SAR Exploration of 1,2,4-Triazine Alkylating Agents

The two unsubstituted positions (C5 and C6) on the 1,2,4-triazine core permit efficient construction of focused analog libraries for investigating how electron-withdrawing or electron-donating substituents modulate aziridine ring-opening kinetics and DNA alkylation efficiency [1]. This contrasts with substituted 1,3,5-triazine agents where steric and electronic effects of pre-existing groups limit systematic SAR studies [1].

Low-Molecular-Weight Aziridine Standard for Physicochemical Profiling and Analytical Method Development

The compound's low MW (122.13 g/mol) and calculated logP of 0.17 make it a practical standard for developing HPLC, LC-MS, and GC-MS analytical methods aimed at detecting and quantifying aziridine-containing alkylating agents in biological matrices [1][2]. Its simple UV chromophore (1,2,4-triazine) provides adequate detection sensitivity without requiring derivatization, in contrast to the more complex dioxadet which demands specialized extraction protocols.

Procurement Reference Compound for Benchmarking Novel Aziridine-Containing Candidate Potency

As the simplest member of the aziridinyl-1,2,4-triazine family, this compound serves as a minimal pharmacophore reference for in vitro cytotoxicity screening panels (e.g., NCI-60 or similar). Its activity can establish the baseline contribution of the aziridine-1,2,4-triazine core to cytotoxicity, against which more elaborate analogs bearing additional functional groups can be quantitatively compared [2].

Application
Selection Property
Validation Focus
Monofunctional DNA alkylation probe
Single aziridine warhead
BER pathway vs cross-link repair endpoint dissection
SAR exploration scaffold
Unsubstituted 1,2,4-triazine core
Substituent electronic modulation of alkylation kinetics
Analytical method development standard
Low MW and UV chromophore
HPLC/LC-MS method optimization for aziridine agents
Cytotoxicity screening reference
Minimal pharmacophore baseline
Cell-panel baseline comparison for core aziridine-triazine activity
Quote Request

Request a Quote for 3-(Aziridin-1-yl)-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.